tert-butyl 5H,6H,7H,8H-imidazo[1,2-a]pyrimidine-8-carboxylate
CAS No.: 2386720-52-9
Cat. No.: VC4329358
Molecular Formula: C11H17N3O2
Molecular Weight: 223.276
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2386720-52-9 |
|---|---|
| Molecular Formula | C11H17N3O2 |
| Molecular Weight | 223.276 |
| IUPAC Name | tert-butyl 6,7-dihydro-5H-imidazo[1,2-a]pyrimidine-8-carboxylate |
| Standard InChI | InChI=1S/C11H17N3O2/c1-11(2,3)16-10(15)14-7-4-6-13-8-5-12-9(13)14/h5,8H,4,6-7H2,1-3H3 |
| Standard InChI Key | NDLNGQVKTLSROK-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)N1CCCN2C1=NC=C2 |
Introduction
Structural and Molecular Characteristics
Core Architecture
The compound’s structure features a partially saturated imidazo[1,2-a]pyrimidine ring system, where the imidazole ring is fused to a pyrimidine ring. The tert-butyl carboxylate group is appended at the 8-position of the bicyclic framework, introducing steric bulk and influencing the molecule’s electronic properties. The IUPAC name, tert-butyl 6,7-dihydro-5H-imidazo[1,2-a]pyrimidine-8-carboxylate, reflects the partial saturation of the pyrimidine ring, which exists in a dihydro state.
Molecular Properties
Key molecular parameters include:
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₇N₃O₂ |
| Molecular Weight | 223.276 g/mol |
| CAS Registry Number | 2386720-52-9 |
| Standard InChI | InChI=1S/C11H17N3O2/c1-11(2,3)16-10(15)14-7-4-6-13-8-5-12... |
The tert-butyl group enhances the compound’s lipophilicity, as evidenced by its computed partition coefficient (logP), while the carboxylate moiety contributes to potential hydrogen-bonding interactions.
Synthetic Methodologies
Industrial Considerations
Scaling this synthesis would require optimizing reaction conditions (e.g., temperature, solvent selection) and implementing continuous purification techniques like simulated moving bed chromatography. Industrial production also necessitates stringent control over byproducts, particularly isomers arising from regioselectivity challenges during cyclization .
Physicochemical and Spectroscopic Profiles
Solubility and Stability
The compound’s solubility is influenced by its tert-butyl group, which imparts moderate lipophilicity. It is likely soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly soluble in water. Stability under ambient conditions remains unconfirmed, though carbamates generally exhibit sensitivity to strong acids or bases, which could hydrolyze the ester linkage.
Spectroscopic Data
While experimental spectra are unavailable, predictive data can be inferred:
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